leukotriene D4

概要

説明

Leukotriene D4 (LTD4) is a cysteinyl leukotriene (Cys-LT) derived from arachidonic acid via the 5-lipoxygenase (5-LO) pathway. It is a potent inflammatory mediator involved in bronchoconstriction, vascular permeability, and immune cell recruitment . LTD4 exerts its effects primarily through the G protein-coupled receptor Cysteinyl Leukotriene Receptor 1 (CysLT1R), which triggers intracellular calcium flux and activates downstream signaling pathways . In macrophages, LTD4 enhances phagocytosis of oxidized low-density lipoprotein (oxLDL) by upregulating scavenger receptors CD36 and OLR1, leading to foam cell formation—a hallmark of atherosclerosis . Additionally, LTD4 induces the secretion of pro-inflammatory chemokines like monocyte chemoattractant protein-1 (MCP-1) and macrophage inflammatory protein-1β (MIP1β), amplifying immune cell recruitment .

準備方法

Enzymatic Biosynthesis of Leukotriene D4

The Arachidonic Acid Cascade

LTD4 biosynthesis begins with the liberation of arachidonic acid (AA) from membrane phospholipids via cytosolic phospholipase A2α (cPLA2α) . This step is rate-limiting and tightly regulated by calcium signaling and phosphorylation events. Once released, AA is converted to the unstable epoxide intermediate leukotriene A4 (LTA4) by 5-lipoxygenase (5-LOX) in a two-step reaction:

-

Dioxygenation : AA is transformed into 5(S)-hydroperoxy-6-trans-8,11,14-cis-eicosatetraenoic acid (5-HpETE).

-

Dehydration : 5-HpETE undergoes dehydration to form LTA4, facilitated by 5-LOX’s LTA4 synthase activity .

The spatial organization of these enzymes is critical. 5-LOX translocates to the nuclear membrane upon cell activation, where it interacts with 5-lipoxygenase–activating protein (FLAP) to form a functional complex . This complex ensures efficient substrate channeling between cPLA2α, 5-LOX, and downstream enzymes.

Conversion of LTA4 to LTD4

LTA4 is conjugated with glutathione (GSH) by leukotriene C4 synthase (LTC4S), a trimeric integral membrane protein localized at the endoplasmic reticulum (ER) and nuclear membranes . This reaction produces leukotriene C4 (LTC4), which is exported extracellularly. Subsequent enzymatic cleavage of the γ-glutamyl residue from LTC4 by γ-glutamyl transpeptidase yields LTD4 .

Key Enzymes and Cofactors :

-

LTC4S : Requires a hydrophobic crevice at the monomer interface for LTA4 binding and a catalytic arginine residue (Arg104) for GSH activation .

-

γ-Glutamyl Transpeptidase : A membrane-bound enzyme that sequentially hydrolyzes LTC4 to LTD4 and LTE4 .

Chemical Synthesis of this compound

Solid-Phase Peptide Synthesis for Isotopic Labeling

Isotopically labeled LTD4 (e.g., with 13C and 15N) is synthesized for mass spectrometry-based studies. The methodology involves:

-

Labeled Glutathione Preparation :

-

Conjugation with LTA4 Methyl Ester :

-

Enzymatic Conversion to LTD4 :

Table 1: Reaction Conditions for Isotopic Labeling

| Step | Reagents/Conditions | Yield (%) |

|---|---|---|

| Glutathione synthesis | Fmoc-Cys(13C3,15N)-OH, HBTU, DIPEA, Rink resin | 78 |

| LTC4 formation | LTA4 methyl ester, THF, −20°C | 65 |

| LTD4 production | γ-Glutamyl transpeptidase, Tris-HCl, pH 8.0 | 92 |

Laboratory-Scale Preparation and Formulation

Stock Solution Preparation

For in vitro studies, LTD4 is dissolved in dimethyl sulfoxide (DMSO) or ethanol. GlpBio’s protocol recommends:

Table 2: Stock Solution Preparation for LTD4

| Parameter | Value |

|---|---|

| Molecular weight | 496.7 g/mol |

| Stock concentration | 10 mM in DMSO |

| Storage | −80°C, avoid freeze-thaw cycles |

In Vivo Formulation Strategies

For animal studies, LTD4 is administered via intravenous or aerosol routes. A typical formulation involves:

-

DMSO Master Liquid : LTD4 is dissolved in DMSO (10 mg/mL) and mixed with PEG300 (30%), Tween 80 (5%), and ddH2O .

-

Clarification : The solution is vortexed and centrifuged to ensure homogeneity.

Critical Considerations :

化学反応の分析

- LTD4 は、酸化、還元、置換などのさまざまな反応を受けます。

- 一般的な試薬と条件は、文脈に依存し、特定の反応によって異なる場合があります。

- これらの反応から生成される主要な生成物は、明示的に報告されていません。

科学研究への応用

- LTD4 は、喘息の分野において研究の可能性を秘めています。

- それは強力な気管支収縮薬であり、治療的介入の標的となり得ます。

- 喘息以外に、その用途は生物学、医学、産業の他の分野にまで及びますが、具体的な例は容易には入手できません。

科学的研究の応用

Respiratory Applications

Asthma and Allergic Rhinitis:

LTD4 plays a crucial role in bronchoconstriction and airway hyperreactivity, making it a significant target in asthma management. Studies have shown that LTD4 is approximately 5,000 times more potent than histamine in inducing nasal airway resistance (NAR) .

Table 1: Effects of LTD4 in Asthma

Clinical Implications:

The use of CysLT1 receptor antagonists (e.g., montelukast) has been established for asthma treatment, demonstrating efficacy in reducing LTD4-induced bronchoconstriction . Furthermore, the LTD4 nasal provocation test (LTD4-NAPT) has been proposed as a diagnostic tool for identifying patients with allergic rhinitis (AR) who are sensitive to leukotrienes .

Cardiovascular Applications

Atherosclerosis:

Recent research indicates that LTD4 may contribute to the pathogenesis of atherosclerosis by enhancing the uptake of oxidized low-density lipoprotein (oxLDL) in macrophages. This process is mediated through the CysLT1 receptor, which promotes foam cell formation—a key event in atherogenesis .

Table 2: Role of LTD4 in Atherosclerosis

| Mechanism | Cellular Response | Implication |

|---|---|---|

| Foam Cell Formation | Increased oxLDL uptake | Contributes to plaque development |

| Chemokine Secretion | Enhanced MCP-1 and MIP-1β | Promotes inflammation and immune response |

Neurobiological Applications

Cognitive Impairment:

LTD4 has been implicated in neuroinflammation and cognitive decline. Studies involving intracerebral infusions of LTD4 in mice demonstrated significant memory deficits associated with increased amyloid-beta accumulation, which is relevant to Alzheimer's disease pathology .

Table 3: Cognitive Effects of LTD4

Case Studies and Clinical Trials

-

This compound Nasal Provocation Test:

A pilot study investigated the safety and diagnostic value of the LTD4-NAPT in patients with AR. The test showed a high positive response rate (73%) among AR patients compared to normal controls (12.5%), indicating its potential utility in clinical practice for identifying leukotriene sensitivity . -

Impact on Asthma Management:

Clinical trials evaluating CysLT1 receptor antagonists have consistently shown improved lung function and reduced asthma exacerbations when compared to placebo treatments, highlighting the therapeutic relevance of targeting LTD4 pathways in asthma management.

作用機序

- LTD4 は、標的細胞上のシステイニルロイコトリエン受容体に結合することによってその効果を発揮します。

- これらの受容体は、平滑筋収縮、炎症、および免疫応答を調節するシグナル伝達経路に関与しています。

類似化合物との比較

Receptor Specificity and Signaling Pathways

- LTD4 : Primarily binds CysLT1R, inducing calcium influx and activating Gαq-coupled pathways. In macrophages, this enhances oxLDL uptake via CD36/OLR1 upregulation .

- LTC4 : Shares receptors with LTD4 but has higher affinity for CysLT2R. It is metabolized to LTD4, which amplifies its pro-inflammatory effects .

- LTE4 : A weak partial agonist of CysLT1R/CysLT2R but signals through PPAR-γ and P2Y12 receptors, contributing to sustained inflammation .

- LTB4 : Binds BLT1/BLT2 receptors, driving neutrophil chemotaxis and exacerbating acute inflammation .

Functional Roles in Disease

- Atherosclerosis: LTD4 promotes foam cell formation by upregulating CD36 (2.5-fold increase) and OLR1 (3-fold increase) in macrophages, facilitating oxLDL uptake . LTD4-induced MCP-1 secretion recruits monocytes to arterial walls, accelerating plaque formation . In contrast, LTB4 drives neutrophil infiltration but has minimal direct impact on foam cell formation .

Asthma and Allergic Responses :

Metabolic Regulation :

Pharmacological Targeting

- 5-LO Inhibitors : Block synthesis of all leukotrienes but lack specificity, leading to mixed efficacy in clinical trials .

Key Research Findings

Table 1: Comparative Effects of Leukotrienes in Macrophages

Q & A

Basic Research Questions

Q. What experimental models are commonly employed to investigate the biological role of LTD4 in inflammatory and allergic responses?

- Methodological Answer : LTD4's effects are frequently studied using in vitro assays (e.g., calcium mobilization in cell lines expressing CysLT1 receptors) and in vivo models such as guinea pig ileum or trachea contractions . These models allow quantification of receptor binding affinity (e.g., Kd = 0.97 nM for LTD4 in human CysLT1 membrane preparations) and functional responses like smooth muscle contraction. Researchers should standardize agonist/antagonist concentrations and validate receptor specificity using selective inhibitors (e.g., SR 2640) to minimize off-target effects .

Q. How can researchers ensure the stability and purity of LTD4 in experimental workflows?

- Methodological Answer : LTD4 is highly sensitive to oxidation and temperature fluctuations. Use high-purity LTD4 (≥97%) stored in aliquots at -80°C under inert gas to prevent degradation . Validate purity via HPLC or mass spectrometry before experiments. For isotopic studies (e.g., tracking metabolic pathways), deuterated analogs like LTD4-d5 (≥99% purity) provide reliable tracer stability .

Q. What statistical approaches are recommended for analyzing LTD4 dose-response relationships in receptor binding assays?

- Methodological Answer : Non-linear regression models (e.g., sigmoidal dose-response curves) are ideal for calculating EC50/IC50 values. Use software like GraphPad Prism to fit data and assess goodness-of-fit (R² ≥ 0.95). Include control groups (e.g., vehicle-only and non-specific binding controls) to normalize baseline activity .

Advanced Research Questions

Q. How can contradictory findings regarding LTD4’s receptor binding affinity across studies be resolved?

- Methodological Answer : Discrepancies in reported Kd values (e.g., 0.97 nM vs. higher values) may arise from differences in membrane preparation protocols or assay conditions (e.g., ionic strength, pH). To address this:

- Standardize membrane isolation methods (e.g., centrifugation steps, protease inhibitors).

- Perform saturation binding assays with [³H]-LTD4 under identical buffer conditions.

- Cross-validate results using orthogonal techniques like fluorescence polarization .

Q. What experimental strategies are effective for studying LTD4 signaling in complex co-culture systems (e.g., immune-epithelial cell interactions)?

- Methodological Answer : Use transwell systems to model paracrine LTD4 signaling between cell types. Measure downstream mediators (e.g., prostaglandins, cytokines) via multiplex ELISA. For spatial resolution, employ confocal microscopy with fluorescent LTD4 analogs (e.g., BODIPY-conjugated LTD4) . Ensure co-culture media are optimized to maintain viability of both cell types during long-term LTD4 exposure.

Q. How can researchers differentiate LTD4-specific effects from those of other cysteinyl-leukotrienes (e.g., LTC4, LTE4) in mixed biological samples?

- Methodological Answer :

- Use selective CysLT1/CysLT2 receptor antagonists (e.g., montelukast for CysLT1) to pharmacologically isolate LTD4-mediated pathways.

- Quantify individual leukotrienes via LC-MS/MS with stable isotope-labeled internal standards (e.g., LTD4-d5 for precise quantification) .

- Perform gene silencing (siRNA/shRNA) of enzymes like γ-glutamyl transpeptidase to block LTC4 conversion to LTD4 .

Q. Guidelines for Reproducibility

- Experimental Replication : Include triplicate measurements in independent experiments to account for biological variability .

- Data Transparency : Publish raw datasets (e.g., receptor binding curves) in supplementary materials, adhering to FAIR principles .

- Literature Integration : Ground hypotheses in existing theories (e.g., LTD4’s role in bronchoconstriction) and cite primary literature for compound characterization .

特性

CAS番号 |

73836-78-9 |

|---|---|

分子式 |

C25H40N2O6S |

分子量 |

496.7 g/mol |

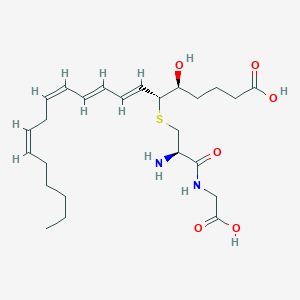

IUPAC名 |

(5S,6R,7E,9E,11Z,14Z)-6-[2-amino-3-(carboxymethylamino)-3-oxopropyl]sulfanyl-5-hydroxyicosa-7,9,11,14-tetraenoic acid |

InChI |

InChI=1S/C25H40N2O6S/c1-2-3-4-5-6-7-8-9-10-11-12-13-16-22(21(28)15-14-17-23(29)30)34-19-20(26)25(33)27-18-24(31)32/h6-7,9-13,16,20-22,28H,2-5,8,14-15,17-19,26H2,1H3,(H,27,33)(H,29,30)(H,31,32)/b7-6-,10-9-,12-11+,16-13+/t20?,21-,22+/m0/s1 |

InChIキー |

YEESKJGWJFYOOK-LDDGIIIKSA-N |

SMILES |

CCCCCC=CCC=CC=CC=CC(C(CCCC(=O)O)O)SCC(C(=O)NCC(=O)O)N |

異性体SMILES |

CCCCC/C=C\C/C=C\C=C\C=C\[C@H]([C@H](CCCC(=O)O)O)SCC(C(=O)NCC(=O)O)N |

正規SMILES |

CCCCCC=CCC=CC=CC=CC(C(CCCC(=O)O)O)SCC(C(=O)NCC(=O)O)N |

Key on ui other cas no. |

73836-78-9 |

物理的記述 |

Solid |

同義語 |

Leukotriene D Leukotriene D 4 Leukotriene D-4 Leukotriene D4 Leukotrienes D LTD4 |

製品の起源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。